molecular formula C8H4F4O3 B2369059 3-Fluoro-2-(trifluoromethoxy)benzoic acid CAS No. 1242252-50-1

3-Fluoro-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2369059
CAS No.: 1242252-50-1
M. Wt: 224.111
InChI Key: XTMRRXQJHIJUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3 It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as Selectfluor. The trifluoromethoxy group can be introduced using trifluoromethyl ethers in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Fluoro-2-(trifluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom at the 2-position.

    2-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group at the 2-position instead of the trifluoromethoxy group.

    4-Fluorobenzoic acid: Contains a fluorine atom at the 4-position but lacks the trifluoromethoxy group.

Uniqueness

3-Fluoro-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-3-1-2-4(7(13)14)6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMRRXQJHIJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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